

Omipalisib pathway inhibition specificity verification

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Compound Focus: Omipalisib

CAS No.: 1086062-66-9

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Omipalisib Inhibition Specificity & Experimental Data

Target Category	Specific Targets	Reported IC ₅₀ / Potency	Key Experimental Evidence	Citation
PI3K Isoforms	p110 α , p110 β , p110 δ , p110 γ	Highly active against all isoforms; more potent than BEZ235/GDC-0941 [1].	In vitro kinase assays established potency. Functional inhibition shown via reduced phosphorylated AKT (pAKT) in Western blot analysis [2] [3].	[1]
mTOR Complexes	mTORC1 & mTORC2	Potent inhibition of both complexes [1].	Western blot analysis showing dephosphorylation of downstream mTORC1/2 substrates in cell lines and tumor tissue [2] [4].	[2] [4]
Functional Outcome	Complete PI3K/AKT/mTOR pathway blockade	N/A	Combined inhibition of direct AKT phosphorylation by PI3K and reverse phosphorylation by mTOR, leading to complete Akt deactivation [4].	[4]

Experimental Protocols for Verification

To verify **Omipalisib**'s specificity in a laboratory setting, the following methodologies, as cited in the literature, are recommended.

Western Blot Analysis for Pathway Inhibition

This is the primary method used to confirm target engagement and pathway suppression [2] [4] [3].

- **Purpose:** To detect changes in the phosphorylation levels of key pathway components, such as AKT and ERK.
- **Procedure:**
 - **Cell Treatment:** Treat relevant cell lines (e.g., PDAC, NCM-derived cells) with **Omipalisib** at varying concentrations. Include controls (e.g., DMSO vehicle) and combination agents (e.g., Trametinib) as required by the experimental design.
 - **Protein Extraction:** Lyse cells in a cold RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
 - **Gel Electrophoresis and Transfer:** Load equal protein amounts on an SDS-PAGE gel (e.g., 10%), then transfer to a nitrocellulose membrane.
 - **Immunoblotting:**
 - **Blocking:** Incubate membrane with 5% BSA in TBST.
 - **Primary Antibodies:** Probe with antibodies against:
 - **pAKT (Ser473):** To assess PI3K/mTOR pathway inhibition.
 - **pERK :** To check for MAPK pathway activity (useful for assessing off-target effects or combination studies).
 - **Total AKT and ERK:** As loading controls.
 - **Secondary Antibodies:** Use appropriate HRP-conjugated antibodies.
 - **Detection:** Develop blots using a luminol-based substrate and expose to X-ray film or use a digital imaging system.

Cell Viability and Clonogenic Assays

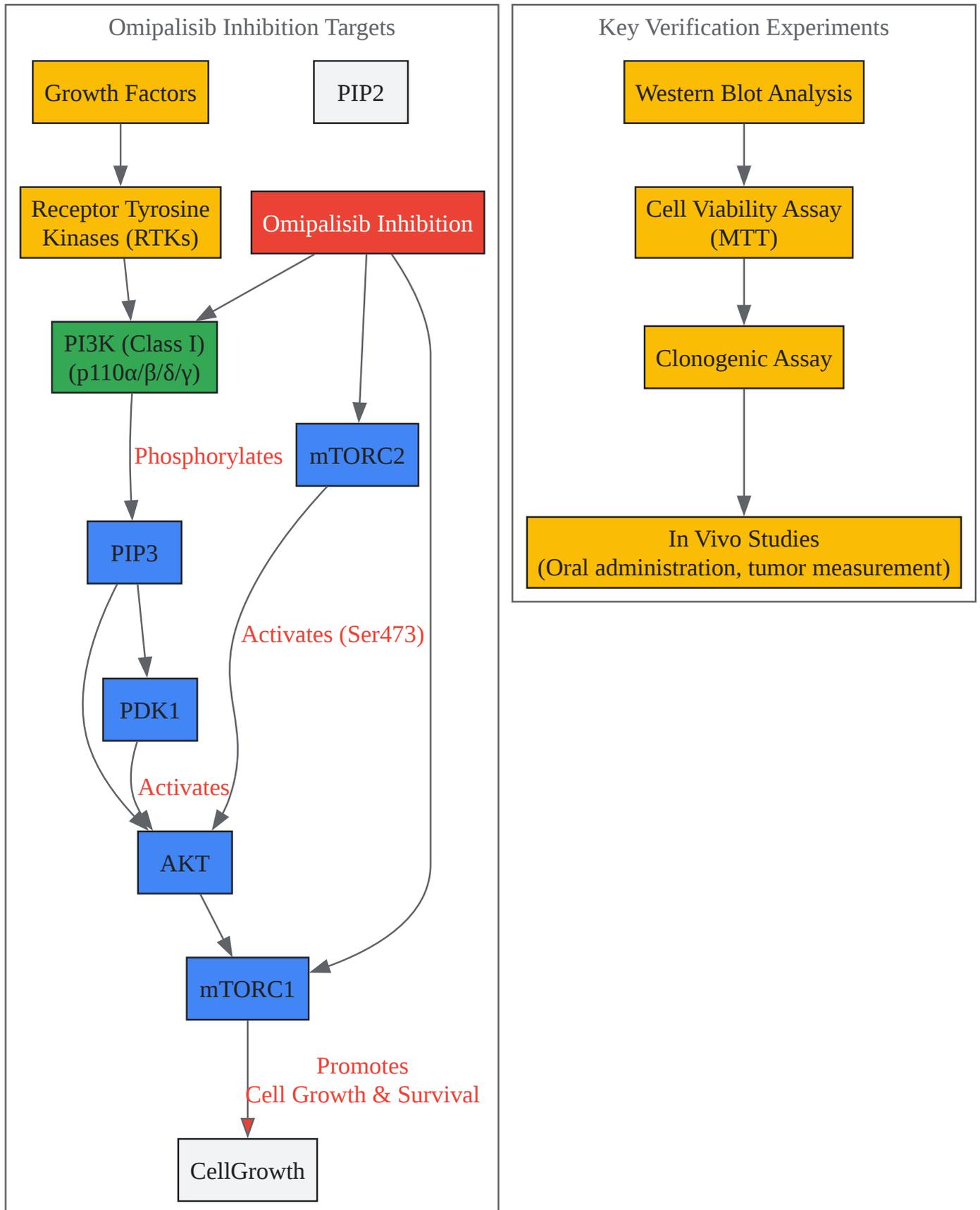
These assays measure the functional consequences of pathway inhibition on cell growth and survival [2] [4].

- **Purpose:** To determine the cytotoxic and anti-proliferative effects of **Omipalisib**.

- **Procedure:**

- **Cell Seeding:** Seed cells at a predetermined density (e.g., 5,000 cells/well for a 96-well plate).
- **Drug Treatment:** Treat cells with a concentration range of **Omipalisib** for a set duration (e.g., 48-96 hours), refreshing media with drugs every 2 days for longer experiments.
- **Viability Measurement:**
 - **MTT Assay:** After incubation, add MTT reagent. The formed formazan crystals are dissolved in DMSO, and absorbance is measured to quantify viable cells [4].
 - **Alternative:** Lactate dehydrogenase (LDH) release assay can be used to specifically measure cytotoxicity [4].
- **Clonogenic Assay:** Seed a low density of cells and allow them to grow into colonies for 1-3 weeks in the presence of the drug. Stain colonies with crystal violet and count to assess long-term proliferative capacity [4].

The following diagram illustrates the signaling pathway targeted by **Omipalisib** and the core experimental workflow for its verification.



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Key Insights for Your Comparison Guide

- **Combination Therapy is Promising:** Research highlights that **Omipalisib** used alone fails to suppress MAPK signaling. Combining it with a MEK inhibitor like **Trametinib** provides more effective suppression of tumor growth in models like pancreatic ductal adenocarcinoma (PDAC) by blocking two major KRAS effector pathways simultaneously [2] [3].
- **Note on Cardiac Safety:** Be aware that a preclinical study in dogs indicated that chronic **Omipalisib** treatment may **prolong the QT interval**, a biomarker associated with arrhythmia risk. This is a critical safety consideration for drug development [1].

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References

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